Cas no 438190-81-9 (4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid)

4-Amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid is a biphenyl derivative featuring both amino and carboxylic acid functional groups, along with a methoxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its biphenyl core provides structural rigidity, while the functional groups enable further derivatization, making it valuable for coupling reactions, ligand design, and heterocycle formation. The methoxy group enhances solubility and electronic properties, facilitating applications in medicinal chemistry. High purity and consistent quality ensure reliable performance in research and industrial processes. Suitable for use under controlled conditions, it is typically handled with standard laboratory precautions.
4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid structure
438190-81-9 structure
Product Name:4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid
CAS No:438190-81-9
MF:C14H13NO3
MW:243.257923841476
CID:324526
PubChem ID:22325335
Update Time:2025-05-20

4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-carboxylicacid, 4-amino-3'-methoxy-
    • 2-amino-5-(3-methoxyphenyl)benzoic acid
    • 4-AMINO-3'-METHOXY[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
    • 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid
    • F9995-0576
    • SCHEMBL5786865
    • 438190-81-9
    • VU0549390-1
    • AKOS000813755
    • BB 0223075
    • UMRDTPZHISGZDC-UHFFFAOYSA-N
    • DTXSID40624805
    • 4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
    • 5-(3-methoxyphenyl)-2-aminobenzoic acid
    • Inchi: 1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)
    • InChI Key: UMRDTPZHISGZDC-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C1C=CC(=C(C(=O)O)C=1)N

Computed Properties

  • Exact Mass: 243.09
  • Monoisotopic Mass: 243.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 72.6A^2

Experimental Properties

  • Density: 1.256±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.17 g/l) (25 º C),

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Additional information on 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid

Introduction to 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid (CAS No. 438190-81-9)

4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 438190-81-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and molecular biology. This biphényl derivative exhibits a unique structural configuration, featuring both an amino group and a methoxy substituent, which contribute to its diverse chemical reactivity and potential biological applications. The compound’s molecular framework, consisting of two phenyl rings connected by a methylene bridge, provides a versatile scaffold for further functionalization and exploration in synthetic chemistry.

The significance of 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid lies in its potential utility as an intermediate in the synthesis of more complex molecules. Its dual functionality—comprising both an amino group for nucleophilic substitution reactions and a carboxylic acid moiety for esterification or amidation—makes it a valuable building block in medicinal chemistry. Researchers have leveraged these properties to develop novel scaffolds for drug discovery, particularly in the pursuit of small-molecule inhibitors targeting various biological pathways.

In recent years, the pharmaceutical industry has increasingly focused on exploiting biphényl structures due to their inherent stability and tunable pharmacokinetic profiles. 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid fits well within this trend, offering a platform for designing molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its role in generating derivatives with potential applications in oncology and neurology. The methoxy group at the 3' position introduces steric hindrance and electronic modulation, which can fine-tune the compound’s interaction with biological targets.

One of the most compelling aspects of 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid is its versatility in post-synthetic modifications. The carboxylic acid group can be readily converted into esters or amides, expanding its utility in peptidomimetic chemistry. Similarly, the amino group serves as a handle for coupling reactions with other pharmacophores, enabling the construction of hybrid molecules with combined therapeutic effects. This adaptability has made it a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.

Recent advancements in computational chemistry have further highlighted the potential of 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid as a lead compound. Molecular docking studies have identified its binding interactions with enzymes such as kinases and phosphodiesterases, suggesting its suitability for developing kinase inhibitors—a critical class of drugs in cancer treatment. Additionally, its structural motif has been explored in the design of ligands targeting G-protein coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes.

The synthesis of 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid presents an intriguing challenge due to its rigid biphényl core. However, modern synthetic methodologies have made significant strides in optimizing its production. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have enabled efficient access to this compound and its derivatives. These advancements not only facilitate academic research but also hold promise for industrial-scale production of novel pharmaceuticals.

From a biological perspective, the presence of both amino and methoxy groups imparts unique physicochemical properties to 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid, influencing its solubility, permeability across cell membranes (P-glycoprotein), and metabolic stability. These factors are critical determinants of drug efficacy and safety. Consequently, researchers are keen on refining synthetic routes to produce analogs with optimized pharmacokinetic profiles while maintaining or enhancing biological activity.

The role of 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid extends beyond mere intermediates; it serves as a testament to the power of structural diversity in drug discovery. Its incorporation into libraries of compounds has yielded several hits with promising preclinical data. For example, derivatives bearing additional functional groups have shown efficacy in models of inflammation and pain management. Such findings underscore the importance of exploring structurally diverse scaffolds like 4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid for addressing unmet medical needs.

In conclusion,4-amino-3'-methoxy-1,1'-biphenyl-3-carboxylic acid (CAS No. 438190-81-9) represents a compelling example of how molecular design can drive innovation in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable asset for researchers seeking to develop novel therapeutics. As our understanding of biological pathways continues to evolve,4-amino-bisphenyl derivatives like this one will undoubtedly play an increasingly pivotal role in shaping the future of medicine.

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